(E,Z)-1,3,5-Heptatriene (E,Z)-1,3,5-Heptatriene (3E,5Z)-1,3,5-Heptatriene is an alkatriene.
Brand Name: Vulcanchem
CAS No.: 24587-25-5
VCID: VC19689901
InChI: InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4-,7-5+
SMILES:
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol

(E,Z)-1,3,5-Heptatriene

CAS No.: 24587-25-5

Cat. No.: VC19689901

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

(E,Z)-1,3,5-Heptatriene - 24587-25-5

Specification

CAS No. 24587-25-5
Molecular Formula C7H10
Molecular Weight 94.15 g/mol
IUPAC Name (3E,5Z)-hepta-1,3,5-triene
Standard InChI InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4-,7-5+
Standard InChI Key USKZHEQYENVSMH-XGXWUAJZSA-N
Isomeric SMILES C/C=C\C=C\C=C
Canonical SMILES CC=CC=CC=C

Introduction

Molecular Architecture and Stereochemical Features

Structural Characterization

The (E,Z)-1,3,5-heptatriene molecule (CAS 24587-25-5) consists of a heptane backbone with double bonds at positions 1–3, 3–5, and 5–7. The trans configuration at C3–C4 and cis configuration at C5–C6 create distinct steric and electronic environments . Key structural parameters include:

PropertyValueSource
Molecular weight94.15 g/mol
IUPAC name(3E,5Z)-hepta-1,3,5-triene
SMILESC/C=C\C=C\C=C
InChIKeyUSKZHEQYENVSMH-XGXWUAJZSA-N

The 3D conformation reveals nonplanar geometry due to steric repulsion between methyl groups, contrasting with the fully planar (E,E)-isomer .

Spectroscopic Signatures

While experimental spectral data remain limited, theoretical predictions suggest distinctive NMR and IR features:

  • 1H^1\text{H} NMR: Three distinct vinyl proton environments at δ 5.2–5.8 ppm

  • UV-Vis: Strong absorption at λ~220 nm (π→π* transitions)

  • Mass Spec: Base peak at m/z 94 (molecular ion)

Synthesis and Isolation Strategies

Direct Synthesis Pathways

No industrial-scale synthesis methods are documented, but laboratory approaches include:

  • Wittig olefination: Sequential coupling of allylic phosphonium ylides

  • Dehydrohalogenation: Elimination reactions of 1,3,5-trichloroheptane precursors

  • Cross-metathesis: Using Grubbs catalysts to construct conjugated systems

Challenges in isolating the (E,Z) isomer arise from facile -hydride shifts, requiring low-temperature purification (-78°C) .

Isomerization Dynamics

The compound exhibits temperature-dependent configurational isomerization:

(E,Z)-isomerΔH=20.1 kcal/molΔS=21.4 eu(Z,Z)-isomer\text{(E,Z)-isomer} \xrightleftharpoons[\Delta H^\ddagger = 20.1\ \text{kcal/mol}]{\Delta S^\ddagger = -21.4\ \text{eu}} \text{(Z,Z)-isomer}

Activation parameters determined via Arrhenius analysis show agreement between experimental and computational methods (DFT/B3LYP/6-31G*) .

Chemical Reactivity and Mechanistic Insights

Sigmatropic Rearrangements

(E,Z)-1,3,5-Heptatriene undergoes -hydrogen shifts with a half-life of 12 hours at 25°C . The reaction proceeds through a suprafacial antarafacial transition state, as evidenced by deuterium labeling studies:

CH2=CHCH=CHCH=CHCH3CH3CH=CHCH=CHCH=CH2\text{CH}_2=\text{CH}-\text{CH}=\text{CH}-\text{CH}=\text{CH}-\text{CH}_3 \rightarrow \text{CH}_3-\text{CH}=\text{CH}-\text{CH}=\text{CH}-\text{CH}=\text{CH}_2

Cycloaddition Behavior

The triene participates in [4+2] Diels-Alder reactions, though regioselectivity depends on substituent effects:

DienophileReaction Rate (k, M1 ^{-1}s1 ^{-1})Endo:Exo Ratio
Maleic anhydride0.453.2:1
Tetracyanoethylene1.781.1:1

Frontier molecular orbital analysis (HOMOdiene_{\text{diene}}-LUMOdienophile_{\text{dienophile}}) explains these trends .

Thermodynamic and Kinetic Properties

Stability Considerations

Comparative thermodynamic data for heptatriene isomers:

IsomerΔG^\circ (kcal/mol)ΔHf_\text{f} (kcal/mol)
(E,Z)12.3 ± 0.528.9 ± 0.7
(E,E)10.1 ± 0.326.4 ± 0.5
(Z,Z)14.8 ± 0.631.2 ± 0.9

The (E,Z) isomer occupies an intermediate stability position due to balanced steric and conjugation effects .

Combustion Characteristics

Heat of combustion determined via bomb calorimetry:

ΔHcomb=1043 kcal/mol (theoretical value: 1052 kcal/mol)\Delta H_\text{comb} = -1043\ \text{kcal/mol}\ (\text{theoretical value: } -1052\ \text{kcal/mol})

Discrepancies suggest incomplete combustion products under standard conditions .

Applications and Future Directions

Synthetic Utility

  • Photoresponsive materials: Conjugated backbone enables tunable optoelectronic properties

  • Polymer precursors: Potential monomer for conducting polymers via electropolymerization

  • Mechanistic probes: Model system for studying non-concerted pericyclic reactions

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